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Compound of Interest

Compound Name: Ketoconazole-d8

CAS No.: 1217706-96-1

Cat. No.: B562220 Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of Ketoconazole-d8 (CAS 1217706-

96-1), the stable isotope-labeled analog of the imidazole antifungal ketoconazole. Designed for

researchers and bioanalytical scientists, this document details the specific isotopic labeling

positions, the rationale behind the structural design, synthesis pathways, and validated

protocols for its use as an Internal Standard (IS) in LC-MS/MS quantification.

Part 1: Structural Analysis and Isotopic Labeling
Core Chemical Identity
Ketoconazole-d8 is chemically defined as cis-1-Acetyl-4-[4-[[2-(2,4-dichlorophenyl)-2-(1H-

imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine-d8.[1][2][3][4][5][6]

Molecular Formula: C₂₆H₂₀D₈Cl₂N₄O₄[1][5]

Molecular Weight: 539.48 g/mol (compared to 531.43 g/mol for native Ketoconazole)

CAS Number: 1217706-96-1[1][2][3][4][5][6][7][8]

Stereochemistry: Preserves the cis configuration (2R,4S / 2S,4R) of the dioxolane ring,

identical to the pharmaceutical parent.
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The Labeling Position: Why the Piperazine Ring?
The eight deuterium atoms are located exclusively on the piperazine ring. Specifically, the four

methylene groups (-CH₂-) of the piperazine moiety are fully deuterated (-CD₂-).

Positions: 2,2,3,3,5,5,6,6-d8-piperazine.[2]

Technical Rationale for this Position:

Metabolic Stability: The piperazine ring is metabolically active (N-deacetylation is a major

pathway), but the carbon backbone itself is robust. Labeling here avoids the primary sites of

CYP3A4-mediated oxidation on the imidazole or dioxolane rings, reducing the "deuterium

isotope effect" which could otherwise cause the IS to elute differently or metabolize at a

significantly different rate than the analyte during sample processing.

Fragmentation Specificity: In ESI+ MS/MS, the piperazine ring is the source of the dominant

product ion. Labeling this ring ensures the mass shift is retained in the daughter ion,

preventing "cross-talk" between the analyte and IS channels.

Non-Exchangeable Protons: The C-D bonds on the piperazine ring are chemically stable and

do not undergo exchange with solvent protons (unlike O-H or N-H bonds), ensuring mass

integrity during extraction and chromatography.

Structural Visualization and Fragmentation Logic
The following diagram illustrates the chemical structure and the critical MS/MS fragmentation

pathway utilized in bioanalysis.
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Figure 1: Structural breakdown of Ketoconazole-d8 highlighting the deuterated piperazine

moiety and its role in generating the specific 90.1 m/z product ion.

Part 2: Synthesis Pathway[9][10]
The synthesis of Ketoconazole-d8 generally follows a convergent route, modifying the

standard pharmaceutical synthesis to incorporate a pre-labeled Piperazine-d8 building block.

This ensures high isotopic purity (>98% atom D) compared to H/D exchange methods.

Synthetic Workflow
Precursor Preparation: Construction of the cis-bromobenzoate intermediate containing the

imidazole and dichlorophenyl dioxolane core.

Label Incorporation: Nucleophilic substitution where the bromine is displaced by Piperazine-

d8. This is the critical step defining the isotopic nature of the product.

Acetylation: The secondary amine of the piperazine ring is acetylated to form the final

Ketoconazole-d8 molecule.
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Figure 2: Convergent synthesis route utilizing Piperazine-d8 to generate the labeled standard.

Part 3: Bioanalytical Application (LC-MS/MS
Protocol)
Ketoconazole-d8 is the "Gold Standard" IS for quantifying Ketoconazole in human plasma due

to its ability to compensate for matrix effects and recovery variations in Liquid-Liquid Extraction

(LLE).

Mass Spectrometry Parameters
The following transitions are recommended for Multiple Reaction Monitoring (MRM) on triple

quadrupole instruments (e.g., Sciex QTRAP or Waters Xevo).
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Parameter
Native
Ketoconazole

Ketoconazole-d8
(IS)

Note

Precursor Ion (Q1) 531.2 m/z 539.5 m/z [M+H]⁺ species

Product Ion (Q3) 82.1 m/z 90.1 m/z
Acetyl-piperazine ring

cleavage

Secondary Product 489.2 m/z 497.2 m/z
Loss of acetyl group

(less specific)

Dwell Time 100 ms 100 ms

Collision Energy (CE) ~45 eV ~45 eV
Optimized for

fragmentation

Declustering Potential ~100 V ~100 V Source dependent

Sample Preparation Protocol (Validated LLE)
Context: This protocol minimizes matrix effects while ensuring high recovery (>85%) for both

analyte and IS.

Aliquot: Transfer 100 µL of plasma into a clean polypropylene tube.

IS Addition: Add 20 µL of Ketoconazole-d8 working solution (e.g., 500 ng/mL in 50:50

Methanol:Water). Vortex for 10 seconds.

Alkalinization: Add 100 µL of 0.1 M NaOH. (Crucial: Ketoconazole is basic; high pH

suppresses ionization, driving it into the organic phase).

Extraction: Add 3 mL of extraction solvent (TBME or Ethyl Acetate).

Note: TBME (Methyl tert-butyl ether) often provides cleaner extracts than Ethyl Acetate for

this analyte.

Agitation: Shake/Vortex vigorously for 10 minutes.

Separation: Centrifuge at 4000 rpm for 5 minutes at 4°C.
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Concentration: Transfer the organic (upper) supernatant to a clean tube and evaporate to

dryness under nitrogen at 40°C.

Reconstitution: Reconstitute in 200 µL of Mobile Phase (e.g., 80:20 0.1% Formic Acid in

Water : Acetonitrile).

Chromatography Conditions
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

Mobile Phase A: 0.1% Formic Acid in Water.

Mobile Phase B: Acetonitrile (or Methanol).

Gradient:

0-0.5 min: 20% B

0.5-2.0 min: Ramp to 90% B

2.0-3.0 min: Hold 90% B

3.1 min: Re-equilibrate to 20% B.

Part 4: Quality & Stability Considerations
Isotopic Purity & Contribution
Commercial Ketoconazole-d8 typically possesses an isotopic purity of ≥99% deuteration.

D0 Contribution: The presence of non-labeled Ketoconazole (D0) in the D8 standard must be

<0.5% to prevent interference with the analyte quantification at the Lower Limit of

Quantification (LLOQ).

Reverse Contribution: Due to the +8 Da mass shift, the contribution of native Ketoconazole

(M+8 isotope) to the IS channel is negligible.

Storage and Handling
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Solid State: Store at -20°C. Stable for >2 years if protected from light and moisture.

Solution State: Stock solutions (1 mg/mL in Methanol) are stable for 6 months at -20°C.

Caution: Ketoconazole degrades under strong acidic conditions over time (hydrolysis of the

dioxolane ring). Ensure reconstituted samples in the autosampler are processed within 24

hours.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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